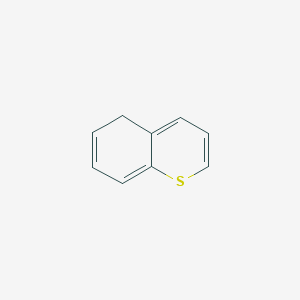

5H-1-Benzothiopyran

Overview

Description

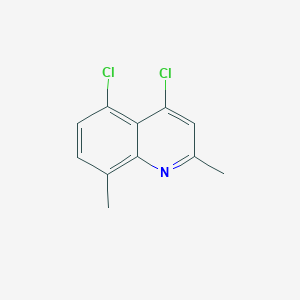

5H-1-Benzothiopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . It is a synthetic compound with various derivatives, including thiochromenes and thiochromanones . The molecule has been used in the synthesis of heterocycles and has been identified for its potential biological activities .

Synthesis Analysis

The synthesis of this compound derivatives has been reported in several studies. For instance, one study described the design, synthesis, and biological testing of Benzothiopyran derivatives . Another research reported an operationally simple method for synthesis of benzimidazole and 3H-imidazo [4,5-c]pyridine from o-phenylenediamine or pyridine-3, 4-diamine and N, N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring fused to a heterocyclic pyran ring . The benzothiopyranone ring of the molecule was found to be essentially planar, with the 3-phenyl ring nearly perpendicular to the benzothiopyranone fused-ring system .Chemical Reactions Analysis

This compound derivatives have been studied for their reactivity in various chemical reactions. For example, 4H-1-Benzothiopyran-4-ones (thiochromones) and isomeric 2H-1-benzothiopyran-2-ones (thiocoumarins) have been allowed to react with dimethyl sulfate (DMS) to study the differences in reactivity on methylation .Scientific Research Applications

Synthesis and Pharmacological Activity

5H-1-Benzothiopyran derivatives have been synthesized for various pharmacological studies. For instance, a study by Wang Runru (2013) focused on the synthesis of 6,7-(methlenedioxy) benzothiopyran-4-one derivatives with notable antifungal activity against plant pathogenic fungi (Wang Runru, 2013). Similarly, Hirao et al. (1985) developed α-Lithiated 4H-1-Benzothiopyran-4-one derivatives, which exhibited potential analgesic and anti-inflammatory activities (Hirao et al., 1985).

Antimicrobial and Anticonvulsant Applications

The antimicrobial properties of this compound derivatives have been explored. Nammalwar et al. (2010) synthesized compounds showing strong anticancer activity, specifically targeting kidney cancer (Nammalwar et al., 2010). Furthermore, Arnoldi et al. (1990) synthesized derivatives that demonstrated significant anticonvulsant activity (Arnoldi et al., 1990).

Bone Formation and Anti-Inflammatory Applications

There's research indicating the role of this compound in bone formation and treatment of osteoporosis. Oda et al. (1999) found that certain 2-benzothiopyran-1-carboxamide derivatives derived from ipriflavone significantly increased cellular alkaline phosphatase activity, suggesting potential in treating bone-related disorders (Oda et al., 1999). Additionally,El-Miligy et al. (2017) synthesized molecular hybrids combining benzothiophene with rhodanine, which showed significant COX-2 inhibitory activity, suggesting anti-inflammatory properties (El-Miligy et al., 2017).

Synthesis and Antitumor Evaluation

Al-Omran et al. (2014) focused on synthesizing compounds involving 1-benzothiopyran derivatives and evaluated their antitumor potential. Their findings indicated a higher inhibitory effect on tumor cell lines compared to the reference drug, doxorubicin (Al-Omran et al., 2014).

Antimalarial Activity

Razdan et al. (1978) synthesized a series of substituted benzothiopyrans and found some to be effective against Plasmodium berghei in mice, highlighting their potential as antimalarial drugs (Razdan et al., 1978).

Calcium Channel Blocking Agents

Sarsodia et al. (2017) investigated benzothiopyran as a heterocyclic compound containing sulfur for its role in biological and pharmacological activity, particularly as calcium channel blockers. They found that altering the heterocyclic ring size generated derivatives with more active compounds than diltiazem (Sarsodia et al., 2017).

Mechanism of Action

While the exact mechanism of action of 5H-1-Benzothiopyran is not fully understood, some studies have investigated its potential biological activities. For instance, one study investigated the importance of the heterocyclic ring system in the structure of the cardiovascular drug Diltiazem for its calcium channel blocking activity .

properties

IUPAC Name |

5H-thiochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-3,5-7H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJYKYAZQBBHSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=C2C1=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10710022 | |

| Record name | 5H-1-Benzothiopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21829-75-4 | |

| Record name | 5H-1-Benzothiopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

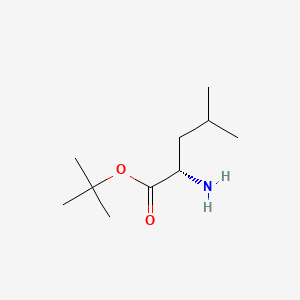

![tert-Butyl (1R,5S)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B3368751.png)

![(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/no-structure.png)